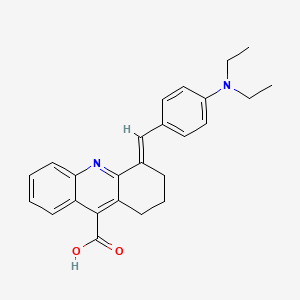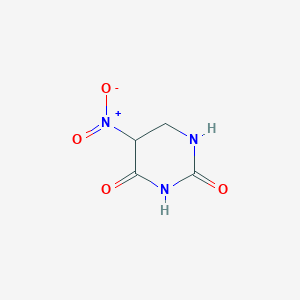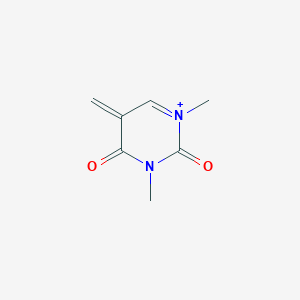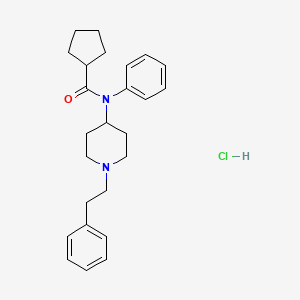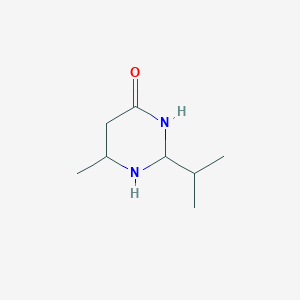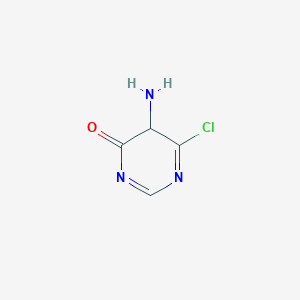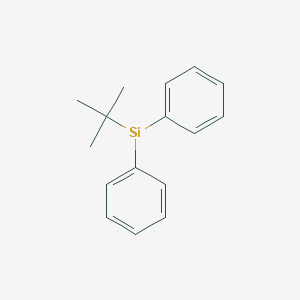
t-Butyldiphenyl silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyldiphenyl silane: is a chemical compound with the molecular formula C16H19Si . It is commonly used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers . The compound is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: t-Butyldiphenyl silane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as pyridine or 2,6-lutidine to facilitate the formation of the silyl ether .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: t-Butyldiphenyl silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Conditions often involve the use of halogenating agents or strong bases .
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
t-Butyldiphenyl silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of t-Butyldiphenyl silane involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups to form silyl ethers, protecting the hydroxyl group from further reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary . The molecular targets include hydroxyl groups in alcohols, phenols, and other compounds containing reactive hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Triisopropylsilyl chloride (TIPSCl)
- Trimethylsilyl chloride (TMSCl)
Comparison: t-Butyldiphenyl silane is unique due to its increased stability towards acidic conditions and nucleophilic species compared to other silylating agents. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom . While TBDMSCl and TIPSCl are also used for similar purposes, this compound offers greater resistance to acidic hydrolysis and is more selective in protecting primary hydroxyl groups .
Eigenschaften
Molekularformel |
C16H19Si |
|---|---|
Molekulargewicht |
239.41 g/mol |
InChI |
InChI=1S/C16H19Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI-Schlüssel |
KTQKOGBTMNDCFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


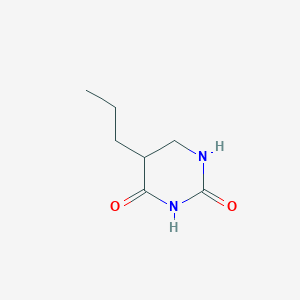

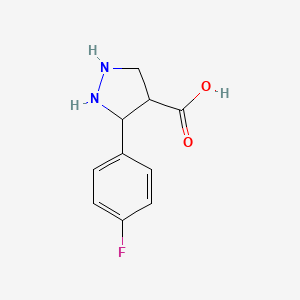
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
